molecular formula C6H9N3O B8260616 3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-

Cat. No.: B8260616
M. Wt: 139.16 g/mol
InChI Key: DKNARJWAYOXLPT-SNAWJCMRSA-N
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Description

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazolone family, which is characterized by a pyrazole ring fused with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a β-diketone, followed by cyclization and subsequent functionalization to introduce the dimethylamino group and the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various pyrazolone derivatives .

Scientific Research Applications

3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)4-5-3-7-8-6(5)10/h3-4H,1-2H3,(H,8,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNARJWAYOXLPT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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